N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS No.: 1002496-92-5
Cat. No.: VC7592179
Molecular Formula: C17H13F2N3O2
Molecular Weight: 329.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002496-92-5 |
|---|---|
| Molecular Formula | C17H13F2N3O2 |
| Molecular Weight | 329.307 |
| IUPAC Name | N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H13F2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
| Standard InChI Key | WJUYPTPHYOPHCR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Introduction
N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound with a molecular formula of C17H13F2N3O2 and a molecular weight of approximately 329.31 g/mol . This compound belongs to a class of quinazoline derivatives, which have been extensively studied for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis and Preparation
The synthesis of N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the reaction of 2-methylquinazolin-4-ol with chloroacetyl chloride to form the intermediate 2-[(2-methylquinazolin-4-yl)oxy]acetyl chloride, which is then reacted with 2,5-difluoroaniline to yield the final product. This process requires careful control of reaction conditions to ensure high purity and yield.
Research Findings and Future Directions
Research on quinazoline derivatives highlights their potential as therapeutic agents. Studies have demonstrated that modifications to the quinazoline scaffold can significantly impact biological activity. For N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, further investigation is needed to fully elucidate its pharmacological properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume